二氯二肟

描述

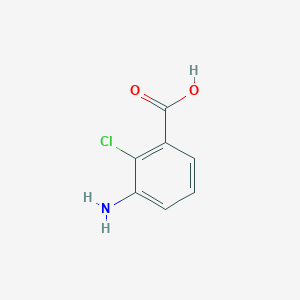

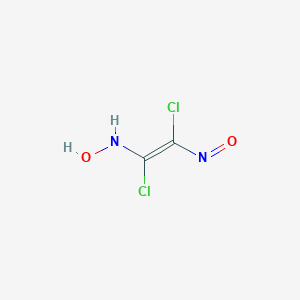

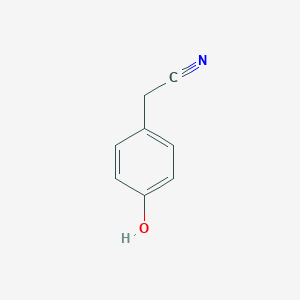

Dichloroglyoxime, also known as Dichloroglyoxime, is a useful research compound. Its molecular formula is C2H2Cl2N2O2 and its molecular weight is 156.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dichloroglyoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloroglyoxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

工业杀菌剂

二氯二肟是一种有效的工业杀菌剂。其杀菌性能使其成为防止各种工业过程中细菌污染的宝贵药剂。 它对革兰氏阳性菌和革兰氏阴性菌以及某些酵母菌株都表现出显着的活性 .

高氮含能材料的合成

该化合物是合成高氮含能材料的关键前体。 研究人员利用它构建氮杂环体系,这对于开发具有优异性能特征的含能材料至关重要 .

催化

在催化领域,二氯二肟的独特性质促进了各种催化反应。 它在加速化学反应中起着至关重要的作用,从而提高合成化学应用中的效率和产率.

金属络合

该化合物也用于金属络合,它充当配体与金属形成配合物。 该应用在金属酶的研究和开发具有金属有机骨架的新材料方面具有重要意义.

有机合成

二氯二肟参与有机合成过程。 它的反应性允许构建复杂的有机化合物,这些化合物可用于制药、农药和材料科学.

酶抑制研究

它已被研究对其对酶(如溶菌酶)的影响。二氯二肟充当非竞争性抑制剂,为酶动力学和结构研究提供了见解。 这对理解酶机制和设计酶抑制剂至关重要 .

蛋白质结构研究

研究人员已利用二氯二肟来研究蛋白质的结构变化。 使用紫外分光光度法、圆二色性和荧光光谱等技术进行的研究表明,它如何影响溶菌酶等蛋白质的三级结构 .

化学传感器设计

最后,二氯二肟衍生物应用于化学传感器的设计。 这些传感器用于检测特定元素或化合物,在环境监测和工业质量控制中发挥着至关重要的作用 .

安全和危害

When handling Dichloroglyoxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Dichloroglyoxime primarily targets the enzyme lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria. Dichloroglyoxime acts as an uncompetitive inhibitor of lysozyme, with a Ki of 52 µM .

Mode of Action

Dichloroglyoxime interacts with lysozyme, leading to considerable inhibition of the enzyme’s activity . At high concentrations, there is a noticeable decrease in the tertiary fold of lysozyme, especially with dichloroglyoxime .

Biochemical Pathways

It is known that the compound interferes with the function of lysozyme, an enzyme involved in the immune response against bacterial infections . This could potentially affect various biochemical pathways related to immune response and bacterial cell wall degradation.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The interaction of dichloroglyoxime with lysozyme results in the inhibition of the enzyme’s activity . At high concentrations, dichloroglyoxime can cause a significant decrease in the tertiary structure of lysozyme . This could potentially lead to a decrease in the enzyme’s ability to break down bacterial cell walls, thereby affecting the immune response.

生化分析

Biochemical Properties

Dichloroglyoxime has been studied for its effects on the activity and structure of lysozyme, a type of enzyme . It acts as an uncompetitive inhibitor, affecting the enzyme’s function . The interaction between dichloroglyoxime and lysozyme does not cause considerable change in the secondary structure of the enzyme .

Cellular Effects

In cellular contexts, dichloroglyoxime has been observed to cause disturbances and subsequent stop of cytoplasmic streaming at certain concentrations . At higher concentrations, it can induce a rapid stop of cytoplasmic streaming followed by contraction of the whole plasmodium, blebbing, and disintegration of the plasma membrane .

Molecular Mechanism

The molecular mechanism of dichloroglyoxime involves its interaction with enzymes such as lysozyme. It acts as an uncompetitive inhibitor, which means it binds to the enzyme-substrate complex and prevents the reaction from proceeding . This interaction does not cause considerable change in the secondary structure of the enzyme, but it can lead to a decrease in the tertiary fold of the lysozyme at high concentrations of dichloroglyoxime .

Temporal Effects in Laboratory Settings

In laboratory settings, dichloroglyoxime shows different effects over time. At low concentrations, it can cause considerable inhibition of enzyme activity . At high concentrations, it can lead to a decrease in the tertiary fold of the lysozyme, presenting structural characteristics of a molten globule-like state .

Metabolic Pathways

It is known that dichloroglyoxime can interact with enzymes such as lysozyme, potentially affecting metabolic processes .

属性

IUPAC Name |

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-IOBHVTPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N\O)(\Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-44-0 | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroglyoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)